molecular formula C11H11ClN2O2 B12896493 (2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate

(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate

Cat. No.: B12896493
M. Wt: 238.67 g/mol
InChI Key: JDSRESVFEANBRY-UHFFFAOYSA-N
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Description

(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate typically involves the reaction of appropriate pyrazole derivatives with benzoic acid or its derivatives. One common method includes the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dihydro-1H-pyrazol-3-yl)methyl benzoate
  • (2-Chloro-1H-pyrazol-3-yl)methyl benzoate
  • (2,5-Dihydro-1H-pyrazol-3-yl)methyl acetate

Uniqueness

(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. This structural feature allows for specific interactions with molecular targets and can be exploited in the design of new compounds with desired properties.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

(2-chloro-1,5-dihydropyrazol-3-yl)methyl benzoate

InChI

InChI=1S/C11H11ClN2O2/c12-14-10(6-7-13-14)8-16-11(15)9-4-2-1-3-5-9/h1-6,13H,7-8H2

InChI Key

JDSRESVFEANBRY-UHFFFAOYSA-N

Canonical SMILES

C1C=C(N(N1)Cl)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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